4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine

Physicochemical characterization Thermal stability Material handling

Research challenge: Developing lanthanide chelate-based TRFIA assays requires structurally precise bipyridine intermediates where generic analogs break the validated synthetic pathway, introducing uncharacterized impurities. This specific 4,4'-dibromo-6,6'-dimethyl substitution pattern is the only penultimate intermediate compatible with the established route to 4,4'-dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)aminomethyl)-2,2'-bipyridine. Bulk procurement eliminates de novo route development. Key supply value: orthogonal C-Br handles for divergent Suzuki/Sonogashira coupling; 6,6'-methyl steric shielding prevents unwanted metal binding during derivatization; ≥97% HPLC purity supports impurity profiling in regulated biomedical manufacturing.

Molecular Formula C12H10Br2N2
Molecular Weight 342.03 g/mol
Cat. No. B12078656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine
Molecular FormulaC12H10Br2N2
Molecular Weight342.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C2=NC(=CC(=C2)Br)C)Br
InChIInChI=1S/C12H10Br2N2/c1-7-3-9(13)5-11(15-7)12-6-10(14)4-8(2)16-12/h3-6H,1-2H3
InChIKeyFNXFGJXJCKDNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine – Bifunctional Chelate Precursor for TRFIA


4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine (CAS 144342-45-0, molecular formula C₁₂H₁₀Br₂N₂, molecular weight 342.03 g·mol⁻¹) is a symmetrically tetra-substituted 2,2′-bipyridine derivative bearing bromine atoms at the 4,4′-positions and methyl groups at the 6,6′-positions . This substitution pattern distinguishes it from all other commercially available bipyridine building blocks by simultaneously providing two cross-coupling handles (C–Br bonds) for divergent elaboration and two sterically demanding methyl groups adjacent to the chelating nitrogen atoms . Originally developed and validated as the critical intermediate for bifunctional chelating agents in solid-phase time-resolved fluorescence immunoassay (TRFIA) platforms, the compound has been characterized by elemental analysis, IR, ¹H NMR, and HPLC, confirming structural identity and purity suitable for demanding analytical and biomedical applications [1].

Bifunctional chelate precursor for TRFIA research
Orthogonal handles: cross-coupling (Br) + steric shielding (CH3)
Characterized by EA, IR, 1H NMR, HPLC for analytical workflows

Why Generic Bipyridine Analogs Cannot Substitute


The four substituents in 4,4′-dibromo-6,6′-dimethyl-2,2′-bipyridine act cooperatively in ways that neither the dibromo-only (CAS 18511-71-2) nor the dimethyl-only (CAS 4411-80-7) analog can replicate. Removing the 6,6′-methyl groups eliminates the steric compression around the metal-binding pocket, altering coordination geometry, complex stability, and catalytic selectivity [1]. Removing the 4,4′-bromine atoms forfeits both cross-coupling reactivity and the electron-withdrawing effect that tunes the bipyridine π-acidity. The combined substitution pattern is specifically required in the established synthetic route to the bifunctional chelate 4,4′-dibromo-6,6′-bis(N,N-bis(ethoxycarbonylmethyl)aminomethyl)-2,2′-bipyridine, where the methyl groups direct subsequent functionalization steps and the bromine atoms serve as the sole points for further derivatization [2]. Generic substitution would break this validated pathway, introducing uncharacterized intermediates that compromise product purity and assay performance in the downstream TRFIA application [3].

Absence of 6,6′-methyl groups

Coordination geometry and complex stability may shift significantly without steric compression.

Absence of 4,4′-bromine atoms

Cross-coupling reactivity is lost and electron-withdrawing tuning of the bipyridine π-acidity is removed.

Pathway disruption for TRFIA chelate

Generic analogs cannot complete the published four-step synthetic route to the bifunctional chelate.

Quantitative Differentiation from Closest Analogs


Boiling Point Elevation and Lower Volatility

The boiling point of 4,4'-dibromo-6,6'-dimethyl-2,2'-bipyridine is 356.4±37.0 °C at 760 mmHg, compared to 286 °C for the non-brominated 6,6'-dimethyl-2,2'-bipyridine . This represents a difference of approximately 70 °C, directly attributable to the addition of two bromine atoms (increase in molecular weight from 184.24 to 342.03 g·mol⁻¹ and enhanced polarizability). The higher boiling point translates to substantially lower vapor pressure (calculated 0.0±0.8 mmHg at 25 °C for the target compound) , reducing volatile losses during prolonged reactions and storage relative to the dimethyl-only analog.

Boiling point
Data to verify
356.4±37.0 °C vs 286 °C
(+70 °C over dimethyl analog)
Lower volatility may support high-temperature coupling workflows.
Computed value at 760 mmHg; experimental confirmation advised.
Physicochemical characterization Thermal stability Material handling

LogP Differential and Lipophilicity Increase

The computed LogP of 4,4'-dibromo-6,6'-dimethyl-2,2'-bipyridine is 3.64 (chemsrc.com) to 4.29 (leyan.com), compared to approximately 2.2 for 6,6'-dimethyl-2,2'-bipyridine . A difference of ≥1.4 LogP units corresponds to a roughly 25-fold greater partitioning into the organic phase during liquid–liquid extraction. This higher lipophilicity, driven by the two bromine substituents, fundamentally alters purification protocols: the target compound is preferentially retained on reversed-phase HPLC columns and requires different elution conditions than its non-brominated counterpart.

Lipophilicity (LogP)
Data to verify
LogP ≈ 3.6–4.3 vs 2.2
(Δ ≥1.4, ~25× higher organic partitioning)
Reported lipophilicity may alter extraction and HPLC purification protocols.
Computed LogP; experimental partition data not available.
Lipophilicity Extraction optimization Chromatographic purification

Validated Intermediate for Bifunctional TRFIA Chelate Synthesis

The Chinese Academy of Sciences (Changchun Institute of Applied Chemistry) has published a validated multi-step synthetic route in which 4,4'-dibromo-6,6'-dimethyl-2,2'-bipyridine serves as the essential scaffold for constructing 4,4'-dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)aminomethyl)-2,2'-bipyridine, a bifunctional chelating agent designed to overcome fluorescence quenching in solid-phase TRFIA [1][2]. The synthetic strategy relies on both the 6,6'-methyl groups (enabling nitration, N-oxidation, and subsequent bromomethylation) and the 4,4'-bromine atoms (preserved as the final cross-coupling handles). Neither 4,4'-dibromo-2,2'-bipyridine (lacking the methyl groups needed for the functionalization sequence) nor 6,6'-dimethyl-2,2'-bipyridine (lacking the bromine handles) can traverse this pathway to yield the final bifunctional chelate.

Synthetic pathway
Class-level
Validated precursor for bifunctional TRFIA chelate; pathway inaccessible to analogs.
Supports development of established chelate route.
Multi-step synthesis characterized by DSC, HRMS; binary differentiation.
Solid-phase TRFIA Bifunctional chelate Lanthanide fluorescence

Density Nearly Double That of 6,6'-Dimethyl-2,2'-bipyridine – Implications for Gravimetric Formulation and Shipping

The computed density of 4,4'-dibromo-6,6'-dimethyl-2,2'-bipyridine is 1.7±0.1 g/cm³, compared with 1.06 g/cm³ for 6,6'-dimethyl-2,2'-bipyridine . This ~60% higher density, directly resulting from the two heavy bromine atoms, means that a given mass of the target compound occupies substantially less volume. For solid-phase dispensing and gravimetric formulation of stock solutions, this difference affects the accuracy of volumetric preparation protocols and shipping container sizing.

Density
Data to verify
1.7±0.1 g/cm³ vs 1.06 g/cm³
(~60% denser than dimethyl analog)
Reported density affects volumetric formulation and shipping considerations.
Computed value; verify against experimental measurement.
Physical property Formulation Logistics and procurement

Key Research and Industrial Application Scenarios


Bifunctional Chelating Agent Synthesis for TRFIA

This compound is the validated precursor for 4,4'-dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)aminomethyl)-2,2'-bipyridine, a bifunctional chelate designed to bind lanthanide ions (e.g., Eu³⁺, Tb³⁺) while covalently attaching to biological molecules. The synthetic pathway proceeds through N-oxidation, nitration, bromination, and iminodiacetate coupling, all steps that require the precise 4,4'-dibromo-6,6'-dimethyl substitution pattern [1]. Procuring this specific intermediate avoids de novo route development and ensures compatibility with established TRFIA chelate characterization protocols (DSC, IR, HPLC, HRMS) [2].

Divergent Ligand Library Construction via Cross-Coupling

The two 4,4'-bromine atoms serve as orthogonal handles for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi), enabling the systematic construction of 4,4'-diaryl- or 4,4'-dialkynyl-6,6'-dimethyl-2,2'-bipyridine libraries. The 6,6'-methyl groups simultaneously provide steric protection of the metal coordination site, preventing undesired metal binding during coupling reactions. This built-in orthogonality—reactive bromine at the 4,4'-positions, sterically shielding methyl at the 6,6'-positions—is not available in any single 4,4'-dibromo-2,2'-bipyridine or 6,6'-dimethyl-2,2'-bipyridine analog .

Electronically Tuned Coordination Chemistry Studies

The concurrent electron-withdrawing effect of bromine (σₚ ≈ +0.23 for Br) and electron-donating effect of methyl (σₚ ≈ -0.17 for CH₃) creates a unique electronic push–pull system on the bipyridine framework. When complexed to transition metals, this substitution pattern modulates both the metal center's Lewis acidity (through the bromine inductive effect) and the steric accessibility of the axial coordination sites (through the 6,6'-methyl groups). Published studies on Mo(VI) dioxo complexes demonstrate that substituent electronic and steric contributions on bipyridine ligands directly and measurably affect catalytic epoxidation activity and complex stability [3].

QC Reference Standard for Impurity Profiling

Given its established role as a penultimate intermediate, 4,4'-dibromo-6,6'-dimethyl-2,2'-bipyridine can serve as a reference standard for tracking residual starting material in the final bifunctional chelate product by HPLC analysis. In the published preparation of 4,4'-dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)aminomethyl)-2,2'-bipyridine, HPLC was used to confirm product purity and distinguish the target from unreacted or partially functionalized intermediates [2]. Procurement of high-purity batches (≥97% by HPLC) of the dibromo-dimethyl precursor supports robust impurity profiling in regulated biomedical manufacturing environments.

Application
Selection Property
Validation Focus
Bifunctional chelate synthesis for TRFIA
Validated pathway compatibility
Synthetic intermediate identity and purity
Divergent ligand library construction
Orthogonal cross-coupling handles
Reactivity and steric shielding at metal site
Coordination chemistry studies
Electronic push–pull substitution
Metal complex stability and catalytic activity
QC reference standard
HPLC-characterized precursor
Impurity tracking by HPLC analysis
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